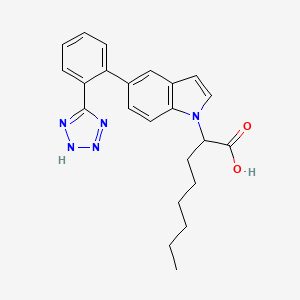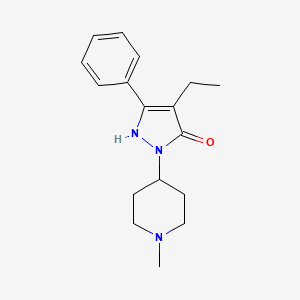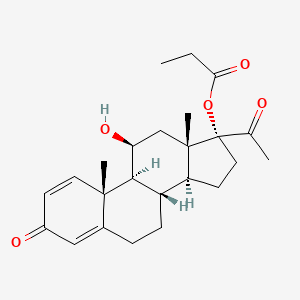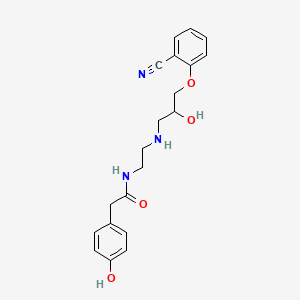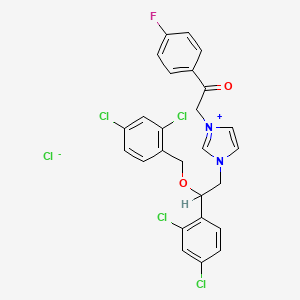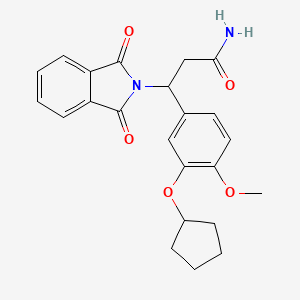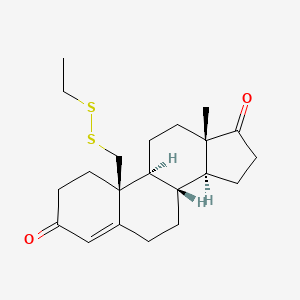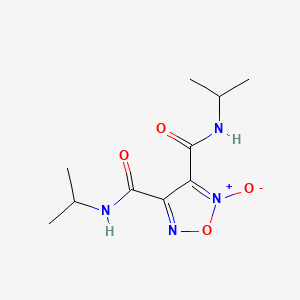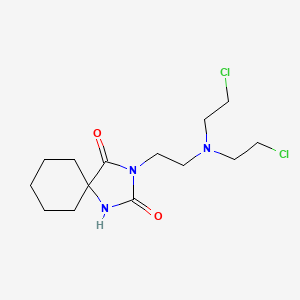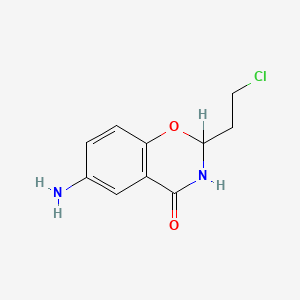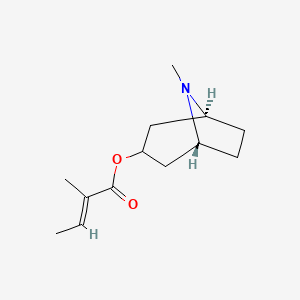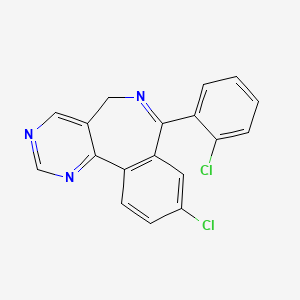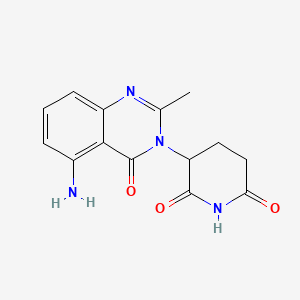
Avadomide
Vue d'ensemble
Description
L’avadomide est un modulateur expérimental de la ligase E3 céréblon, également connu sous le nom d’analogue de la thalidomide. Il a été étudié pour son efficacité potentielle contre le cancer. L’this compound présente des activités antitumorales et immunomodulatrices puissantes, ce qui en fait un candidat prometteur pour le traitement du cancer .
Applications De Recherche Scientifique
Chemistry: Avadomide serves as a model compound for studying the effects of cereblon modulation and the development of new cereblon modulators.
Biology: Research has focused on understanding the biological pathways and molecular targets affected by this compound.
Medicine: this compound has shown promise in the treatment of various cancers, including non-Hodgkin lymphoma and multiple myeloma. .
Industry: this compound’s potential as a therapeutic agent has led to its investigation in pharmaceutical development and drug discovery.
Mécanisme D'action
L’avadomide exerce ses effets en se liant au céréblon, un récepteur de substrat dans le complexe de ligase E3 culline4. Cette liaison favorise le recrutement, l’ubiquitination et la dégradation protéasomique subséquente des facteurs de transcription hématopoïétiques Ikaros (IKZF1) et Aiolos (IKZF3). La dégradation de ces facteurs de transcription entraîne une diminution de la prolifération et une augmentation de l’apoptose des cellules B malignes, ainsi que des effets co-stimulants dans les cellules T et les cellules tueuses naturelles .
Analyse Biochimique
Biochemical Properties
Avadomide has potent biological activities, including antilymphoma, antiangiogenic, and immunomodulatory properties . It binds to and modulates cereblon, promoting the recruitment of the hematopoietic transcription factors Aiolos and Ikaros to the Cullin-4 RING E3 ubiquitin ligase complex . This interaction leads to the degradation of these transcription factors, which in turn modulates immune cell function .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been observed to induce T-cell activation and increase interleukin-2 (IL-2) production in primary peripheral blood mononuclear cells (PBMCs) . In patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL), this compound has demonstrated preliminary clinical efficacy . It has also shown to have direct antitumor activities .
Molecular Mechanism
The molecular mechanism of this compound involves the modulation of the cereblon E3 ligase. This compound binds to cereblon, leading to the recruitment and subsequent ubiquitination and degradation of the hematopoietic transcription factors Aiolos and Ikaros . This degradation process results in the modulation of immune cell function and exhibits antitumor activities .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. For instance, in a phase 1 dose-expansion study, patients with de novo R/R DLBCL and transformed lymphoma received this compound administered on continuous or intermittent schedules until unacceptable toxicity, disease progression, or withdrawal .
Dosage Effects in Animal Models
In a phase 1 dose-expansion study, patients received escalating doses of this compound for 5 out of 7 days per week in 28-day cycles .
Metabolic Pathways
It is known that this compound modulates the activity of the cereblon E3 ligase, which plays a crucial role in the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Transport and Distribution
Given its mechanism of action, it is likely that this compound needs to enter cells and reach the cereblon E3 ligase in order to exert its effects .
Subcellular Localization
Given that its target, the cereblon E3 ligase, is located in the cytoplasm and nucleus of cells , it can be inferred that this compound also localizes to these subcellular compartments to exert its effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’avadomide implique la formation d’une structure centrale de quinazolinone, qui est ensuite modifiée pour inclure un groupement pipéridine-2,6-dione. La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau quinazolinone : Ceci est réalisé par cyclisation d’un dérivé d’acide anthranilique avec une amine appropriée.
Introduction du groupement pipéridine-2,6-dione : Cette étape implique la réaction de l’intermédiaire quinazolinone avec un dérivé de pipéridine dans des conditions spécifiques pour former la structure finale de l’this compound.
Méthodes de production industrielle
La production industrielle de l’this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l’utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la constance et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L’avadomide subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le noyau quinazolinone ou le groupement pipéridine-2,6-dione.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure de l’this compound, modifiant potentiellement son activité biologique.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques et des propriétés différentes .
Applications de la recherche scientifique
Chimie : L’this compound sert de composé modèle pour étudier les effets de la modulation du céréblon et le développement de nouveaux modulateurs du céréblon.
Biologie : La recherche s’est concentrée sur la compréhension des voies biologiques et des cibles moléculaires affectées par l’this compound.
Médecine : L’this compound a montré des promesses dans le traitement de divers cancers, notamment le lymphome non hodgkinien et le myélome multiple. .
Industrie : Le potentiel de l’this compound en tant qu’agent thérapeutique a conduit à son étude dans le développement pharmaceutique et la découverte de médicaments.
Comparaison Avec Des Composés Similaires
Composés similaires
Lénidomide : Un autre modulateur du céréblon avec des activités antitumorales et immunomodulatrices similaires.
Pomali-domide : Un analogue de la thalidomide avec des effets immunomodulateurs puissants.
Iberdomide : Un modulateur du céréblon avec des mécanismes d’action similaires.
Unicité de l’avadomide
L’this compound a une activité plus large que le lénidomide, qui est préférentiellement actif dans les lignées cellulaires de lymphome diffus à grandes cellules B. Cette activité différentielle est due en partie à la cinétique plus rapide de l’this compound et à des niveaux de dégradation plus importants d’Aiolos et d’Ikaros .
Propriétés
IUPAC Name |
3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNPAKAFCAAMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015474-32-4 | |
| Record name | Avadomide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015474324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avadomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14857 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AVADOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DZS29F59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
